molecular formula C7H5BrFI B3069998 1-Bromo-2-fluoro-4-iodo-3-methylbenzene CAS No. 1000576-29-3

1-Bromo-2-fluoro-4-iodo-3-methylbenzene

Cat. No.: B3069998
CAS No.: 1000576-29-3
M. Wt: 314.92
InChI Key: MLIFKSSUZINVQO-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-iodo-3-methylbenzene is an organic compound with the molecular formula C7H5BrFI It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-4-iodo-3-methylbenzene can be synthesized through a multi-step process involving the selective halogenation of a methylbenzene derivative. The typical synthetic route includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Addition of a fluorine atom using a fluorinating agent.

    Iodination: Incorporation of an iodine atom through an iodination reaction.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the selective substitution of the desired halogen atoms.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-4-iodo-3-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces one of the hydrogen atoms on the benzene ring.

    Nucleophilic Substitution: The halogen atoms (bromine, fluorine, iodine) can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), chlorine (Cl2), and sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated benzene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the halogens.

Scientific Research Applications

1-Bromo-2-fluoro-4-iodo-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-iodo-3-methylbenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Interaction: The compound can act as an electrophile, reacting with nucleophiles in biological systems.

    Halogen Bonding: The halogen atoms can form halogen bonds with other molecules, influencing the compound’s reactivity and interactions.

    Aromaticity: The benzene ring’s aromatic nature plays a crucial role in stabilizing reaction intermediates and facilitating various chemical transformations.

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-iodo-3-methylbenzene can be compared with other halogenated benzene derivatives, such as:

    1-Bromo-4-fluorobenzene: Lacks the iodine and methyl groups, resulting in different reactivity and applications.

    1-Iodo-2-fluoro-4-methylbenzene: Similar structure but with different halogen substitution patterns, leading to variations in chemical behavior.

    2-Bromo-4-fluoro-1-iodobenzene: Another isomer with distinct properties due to the different positions of the substituents.

Properties

IUPAC Name

1-bromo-2-fluoro-4-iodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIFKSSUZINVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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